molecular formula C18H17NO5 B3903680 (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3903680
M. Wt: 327.3 g/mol
InChI Key: RFHCRAKOXLLWSR-FPLPWBNLSA-N
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Description

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethoxyphenyl group

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-15-5-3-12(9-17(15)22-2)14(20)7-8-19-13-4-6-16-18(10-13)24-11-23-16/h3-10,19H,11H2,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHCRAKOXLLWSR-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C\NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 1,3-benzodioxole-5-amine with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the amine group of the benzodioxole reacts with the aldehyde group of the dimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(1,3-benzodioxol-5-ylamino)-1-phenylprop-2-en-1-one: Similar structure but lacks the dimethoxy groups.

    (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains only one methoxy group.

    (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

The presence of both benzodioxole and dimethoxyphenyl groups in (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

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